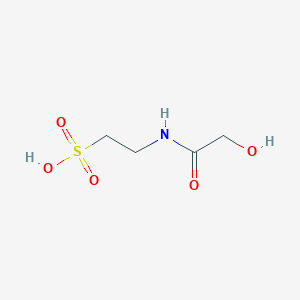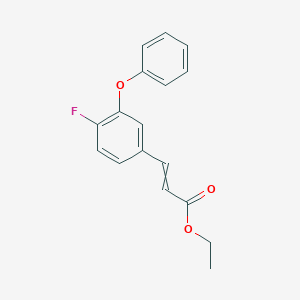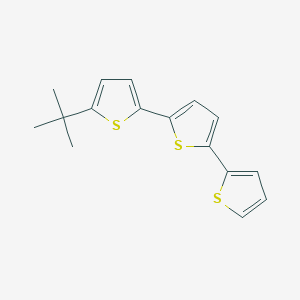![molecular formula C19H29I2P B14309717 Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 118281-77-9](/img/structure/B14309717.png)
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It consists of a phosphine (P) group attached to a biphenyl framework, where the biphenyl contains three tert-butyl groups (t-Bu) and three methoxy groups (OCH₃).
- The compound is also known by other names, including tBuBrettPhos and 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-: C31H49O2P
.Métodos De Preparación
Synthetic Routes: tBuBrettPhos can be synthesized through various methods. One common approach involves the reaction of 2,4,6-tris(1,1-dimethylethyl)phenyl lithium with diiodomethane, followed by treatment with a phosphine source (such as PCl₃ or PBr₃) to introduce the phosphine group.
Reaction Conditions: These reactions typically occur under an inert atmosphere (argon or nitrogen) and at low temperatures.
Industrial Production:
Análisis De Reacciones Químicas
Reactivity: tBuBrettPhos is widely used as a ligand in palladium-catalyzed cross-coupling reactions. It enhances reactivity and efficiency compared to other catalytic systems.
Common Reactions: It participates in various reactions, including
Aplicaciones Científicas De Investigación
Chemistry: tBuBrettPhos finds applications in synthetic chemistry, particularly in the construction of complex organic molecules.
Biology and Medicine: Its use extends to medicinal chemistry, where it aids in the synthesis of bioactive compounds.
Industry: Industries utilize tBuBrettPhos for the efficient production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
- The exact mechanism by which tBuBrettPhos exerts its effects depends on the specific reaction it catalyzes. Generally, it acts as a versatile ligand, coordinating with palladium to facilitate cross-coupling reactions.
- Molecular targets and pathways vary based on the specific transformation being carried out.
Comparación Con Compuestos Similares
Uniqueness: tBuBrettPhos stands out due to its enhanced reactivity and stability compared to other phosphine ligands.
Similar Compounds: While tBuBrettPhos is unique, other phosphine ligands like BrettPhos , tBuXPhos , and RockPhos are also valuable in cross-coupling reactions
Propiedades
Número CAS |
118281-77-9 |
|---|---|
Fórmula molecular |
C19H29I2P |
Peso molecular |
542.2 g/mol |
Nombre IUPAC |
diiodomethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29I2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
Clave InChI |
GNVCDVXBFAWFPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(I)I)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)



![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)

![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)



![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)

